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Compound of Interest

2-Morpholinopyrimidine-5-
Compound Name:
carbaldehyde

Cat. No. B1274651

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the
compound 2-Morpholinopyrimidine-5-carbaldehyde. Due to the limited availability of directly
published experimental spectra for this specific molecule, this document outlines the predicted
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
characteristics based on its chemical structure and data from analogous compounds. This
guide also includes generalized experimental protocols for the acquisition of such
spectroscopic data, intended to serve as a reference for researchers.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 2-
Morpholinopyrimidine-5-carbaldehyde. These predictions are derived from the analysis of its
functional groups, including the morpholine ring, the pyrimidine core, and the aldehyde group.

Table 1: Predicted *H NMR Spectral Data

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b1274651?utm_src=pdf-interest
https://www.benchchem.com/product/b1274651?utm_src=pdf-body
https://www.benchchem.com/product/b1274651?utm_src=pdf-body
https://www.benchchem.com/product/b1274651?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1274651?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (5,

Multiplicity Number of Protons  Assignment
ppm)
) Aldehyde proton (-
~9.9-10.1 Singlet 1H
CHO)
) Pyrimidine protons
~8.7-8.9 Singlet 2H
(H4, H6)
] Morpholine protons (-
~3.7-3.9 Triplet 4H
N-CHz2-)
] Morpholine protons (-
~3.6 - 3.8 Triplet 4H
O-CHz2-)
Table 2: Predicted 13C NMR Spectral Data
Chemical Shift (6, ppm) Assighment

~185 - 195 Aldehyde carbonyl carbon (-CHO)
~162 - 165 Pyrimidine carbon (C2)

~158 - 160 Pyrimidine carbons (C4, C6)
~115-120 Pyrimidine carbon (C5)

~66 - 68 Morpholine carbons (-O-CH2-)
~43 - 45 Morpholine carbons (-N-CH2-)

Table 3: Predicted IR Spectral Data
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Wavenumber (cm~?) Intensity Assignment

~2950 - 2850 Medium C-H stretching (aliphatic)
~2850 - 2750 Weak C-H stretching (aldehyde)
~1700 - 1680 Strong C=0 stretching (aldehyde)

C=N and C=C stretching

~1600 - 1550 Strong o .
(pyrimidine ring)

~1250 - 1050 Strong C-O-C stretching (morpholine)

Table 4: Predicted Mass Spectrometry Data

Parameter Value
Molecular Formula CoH11N302
Molecular Weight 193.20 g/mol
Predicted [M+H]* 194.09

Experimental Protocols

The following are generalized experimental methodologies for the acquisition of NMR, IR, and
MS data for a solid organic compound like 2-Morpholinopyrimidine-5-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable
deuterated solvent (e.g., CDCls, DMSO-ds) in an NMR tube. The choice of solvent is critical
and should be based on the solubility of the compound and its chemical stability.

 Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of
300 MHz or higher for tH NMR and 75 MHz or higher for 13C NMR.

o Data Acquisition:
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o For 'H NMR, acquire the spectrum using a standard pulse sequence. Key parameters to
set include the spectral width, acquisition time, and relaxation delay.

o For 3C NMR, a proton-decoupled pulse sequence is typically used to simplify the
spectrum. A larger number of scans is usually required due to the lower natural abundance
of the 13C isotope.

o Data Processing: Process the raw data by applying a Fourier transform, phase correction,
and baseline correction. Chemical shifts are typically referenced to the residual solvent peak
or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

o Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is
commonly employed. A small amount of the solid is placed directly on the ATR crystal.
Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry
potassium bromide and pressing it into a thin disk.

¢ Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm~1).
A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded
and subtracted from the sample spectrum.

o Data Processing: The resulting spectrum is a plot of transmittance or absorbance versus
wavenumber (cm™?).

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent
(e.g., methanol, acetonitrile).

e Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such
as Electrospray lonization (ESI) or Atmospheric Pressure Chemical lonization (APCI), is
typically used.

o Data Acquisition: Introduce the sample solution into the ion source. The mass spectrometer
is set to scan over a relevant mass-to-charge (m/z) range. High-resolution mass
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spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M]*
or [M+H]*) and any characteristic fragment ions.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a
synthesized chemical compound like 2-Morpholinopyrimidine-5-carbaldehyde.

Compound Synthesis

Synthesis of 2-Morpholinopyrimidine-5-carbaldehyde

Spectroscopic Analysis

NMR Spectroscopy

(H, 13C) IR Spectroscopy Mass Spectrometry

Data Interpretation

Structure Confirmation and Purity Assessment
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Caption: Workflow for the synthesis and spectroscopic characterization of a chemical
compound.

 To cite this document: BenchChem. [Spectroscopic and Structural Analysis of 2-
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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